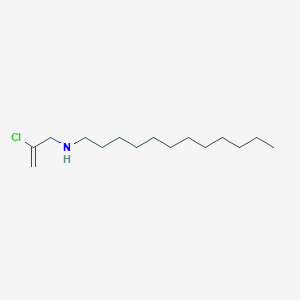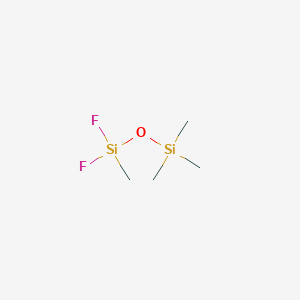
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two fluorine atoms and a siloxane backbone. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane, followed by fluorination. The reaction typically involves the use of hydrogen fluoride (HF) as the fluorinating agent under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides or organometallic compounds.
Hydrosilylation: Often catalyzed by platinum-based catalysts under mild conditions.
Major Products:
Substitution Reactions: Yield a variety of organosilicon compounds with different functional groups.
Hydrosilylation: Produces siloxane derivatives with enhanced properties for industrial applications.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In the development of bio-compatible materials and drug delivery systems.
Medicine: For the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its siloxane backbone with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in selective chemical transformations. The compound’s ability to form stable bonds with other elements makes it a versatile reagent in both organic and inorganic chemistry.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyldisiloxane: Lacks fluorine atoms but shares a similar siloxane backbone.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of fluorine atoms.
Uniqueness: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective chemical reactions.
Eigenschaften
CAS-Nummer |
56998-71-1 |
|---|---|
Molekularformel |
C4H12F2OSi2 |
Molekulargewicht |
170.30 g/mol |
IUPAC-Name |
difluoro-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C4H12F2OSi2/c1-8(2,3)7-9(4,5)6/h1-4H3 |
InChI-Schlüssel |
JNWDFKPOSCSZIO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


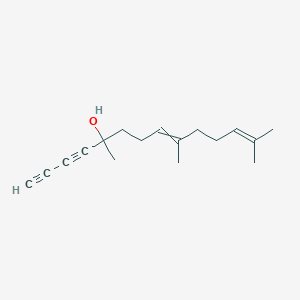
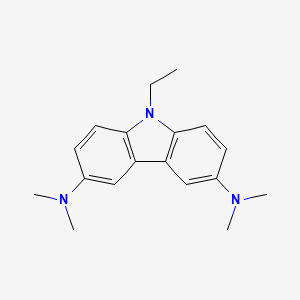
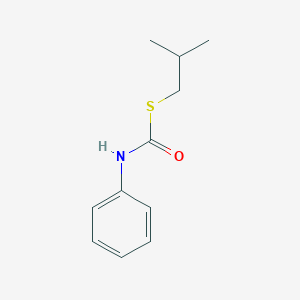
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
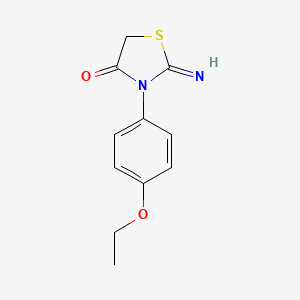
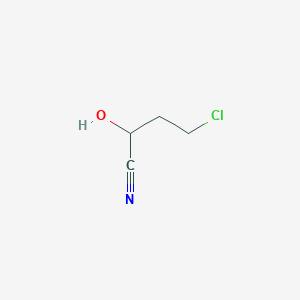
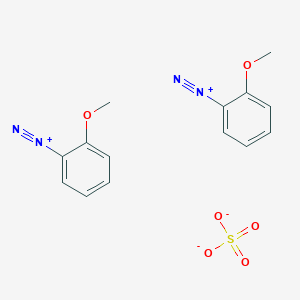
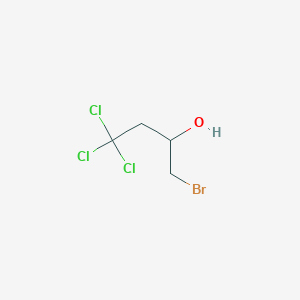
![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
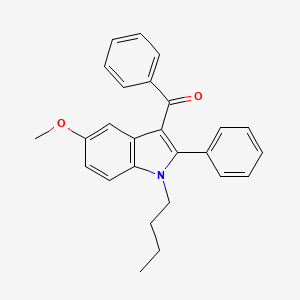
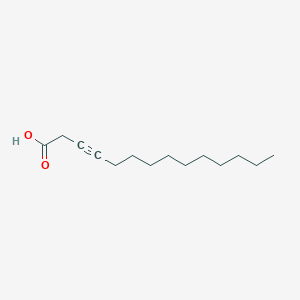
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
